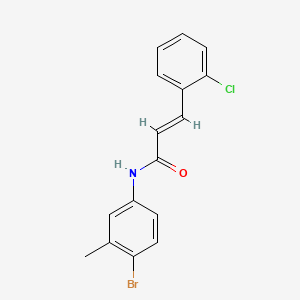![molecular formula C23H30N2O3 B6028561 2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)
2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMFDMA, and it belongs to a class of compounds known as spirocyclic compounds. DMFDMA has been shown to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of DMFDMA is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. DMFDMA has been shown to have activity at several different receptor types, including serotonin receptors and dopamine receptors. This suggests that it may have a complex mechanism of action that involves multiple pathways.
Biochemical and Physiological Effects:
DMFDMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have activity as an antidepressant, anxiolytic, and analgesic. It has also been shown to have activity as an anti-inflammatory agent and as a modulator of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMFDMA for lab experiments is its wide range of activity. It has been shown to have activity against a variety of biological targets, which makes it a promising candidate for the development of new drugs. However, one of the limitations of DMFDMA is its complex mechanism of action, which makes it difficult to study in detail.
Orientations Futures
There are several future directions for research on DMFDMA. One area of research that is promising is the development of new drugs based on DMFDMA. Another area of research is the study of the mechanism of action of DMFDMA in more detail. This could help to identify new targets for drug development and could lead to the development of more effective drugs. Additionally, the study of the biochemical and physiological effects of DMFDMA could lead to the development of new treatments for a wide range of conditions.
Méthodes De Synthèse
The synthesis of DMFDMA is a complex process that involves several steps. One of the most commonly used methods for synthesizing DMFDMA is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with a tryptamine derivative in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to yield DMFDMA.
Applications De Recherche Scientifique
DMFDMA has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications. One of the most promising applications of DMFDMA is in the field of drug discovery. DMFDMA has been shown to have activity against a variety of biological targets, including enzymes and receptors. This makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-17-12-21(18(2)28-17)22(26)25-11-9-23(16-25)8-5-10-24(15-23)14-19-6-4-7-20(13-19)27-3/h4,6-7,12-13H,5,8-11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLNXQFFDNOEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)
![N-(3,4-dichlorophenyl)-2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6028525.png)
![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![5-ethyl-8-oxo-N-(3-pyridinylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B6028539.png)
![7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028554.png)

![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![1-acetyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6028573.png)